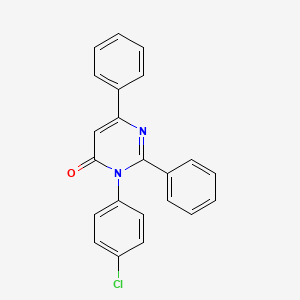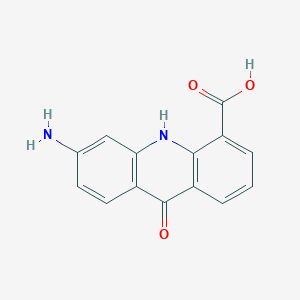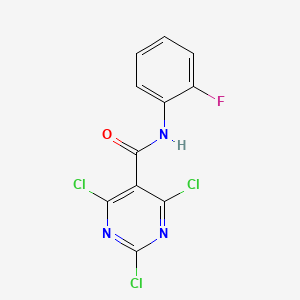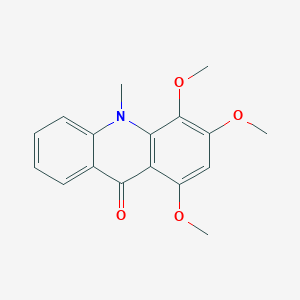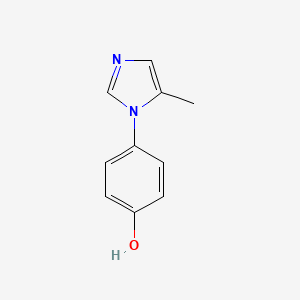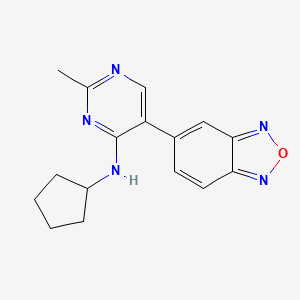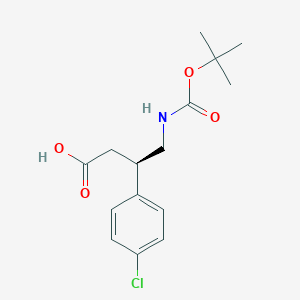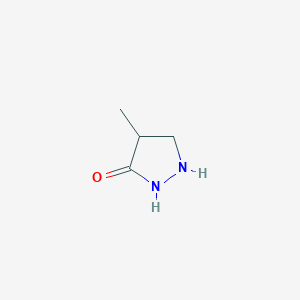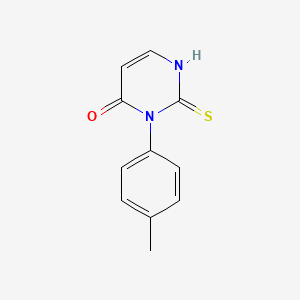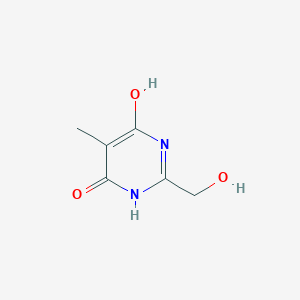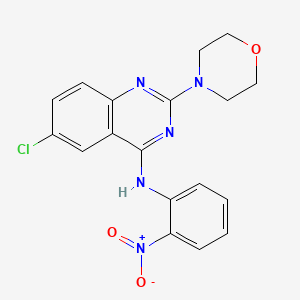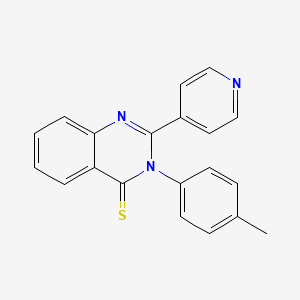
4(3H)-Quinazolinethione, 3-(4-methylphenyl)-2-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione typically involves the condensation of 2-aminobenzonitrile with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: This compound is explored for its electronic properties, making it a candidate for organic semiconductors and other electronic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include those related to cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-4-yl)quinazoline-4(3H)-thione: Lacks the p-tolyl group, which may affect its biological activity and electronic properties.
3-(p-Tolyl)quinazoline-4(3H)-thione: Lacks the pyridin-4-yl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
2-(Pyridin-4-yl)-3-(p-tolyl)quinazoline-4(3H)-thione is unique due to the presence of both the pyridin-4-yl and p-tolyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity to biological targets and its potential as a multifunctional material in electronic applications.
Properties
CAS No. |
61351-70-0 |
|---|---|
Molecular Formula |
C20H15N3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-pyridin-4-ylquinazoline-4-thione |
InChI |
InChI=1S/C20H15N3S/c1-14-6-8-16(9-7-14)23-19(15-10-12-21-13-11-15)22-18-5-3-2-4-17(18)20(23)24/h2-13H,1H3 |
InChI Key |
PNODXCQBENFQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=S)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


